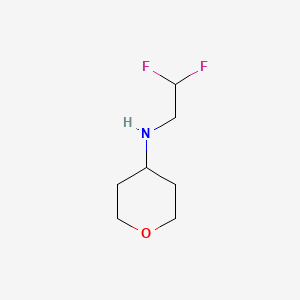

N-(2,2-difluoroethyl)oxan-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

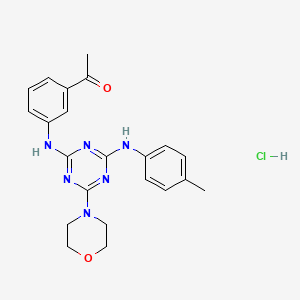

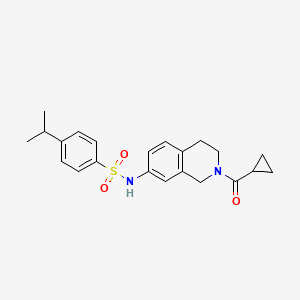

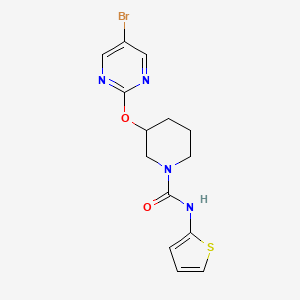

N-(2,2-difluoroethyl)oxan-4-amine is a chemical compound with the CAS Number: 1183014-98-3 . It has a molecular weight of 165.18 . The IUPAC name for this compound is N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine . It is usually in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13F2NO/c8-7(9)5-10-6-1-3-11-4-2-6/h6-7,10H,1-5H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 165.18 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Applications

- A catalyst-free domino reaction involving N-(2,2-difluoroethyl)oxan-4-amine was utilized to synthesize furan derivatives, with applications in pest control demonstrated by compounds showing 100% mortality against Myzus persicae at specific concentrations (Zhao et al., 2020).

- This compound is highlighted as a component in the synthesis of chiral alpha-difluoromethyl amines, which are significant in the design of drugs and antimetabolites due to the unique properties imparted by the fluorine atoms (Li & Hu, 2005).

Biological and Chemical Applications

- The compound's utility is discussed in the context of flavin-dependent N-hydroxylating enzymes, which are critical in the production of secondary metabolites and have potential applications in medical and synthetic fields (Mügge et al., 2020).

- Its role in oxidative synthesis of amides and peptides in aqueous medium has been explored, demonstrating its potential in N-terminal α-amino group ligation of unprotected peptides (Chan et al., 2006).

- This compound is implicated in the synthesis of graphene-based catalysts used in the reduction of nitro compounds to amines, relevant in the fabrication of drugs, biologically active molecules, and various industrial products (Nasrollahzadeh et al., 2020).

Catalytic and Synthetic Utility

- The compound is involved in the reductive amination process, facilitating the synthesis of various N-methylated and N-alkylated amines, demonstrating its relevance in the production of life-science molecules (Senthamarai et al., 2018).

- It serves as a foundational component in the synthesis of biobased amines, which are critical intermediates in the chemical industry for creating polymers and materials for various applications (Froidevaux et al., 2016).

Safety and Hazards

The safety information available indicates that N-(2,2-difluoroethyl)oxan-4-amine should be handled with care. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Hazard statements associated with the compound include H315, H319, and H335 . These codes correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Various precautionary measures are recommended, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

N-(2,2-difluoroethyl)oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2NO/c8-7(9)5-10-6-1-3-11-4-2-6/h6-7,10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENOGYJASIFZOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610631.png)

![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2610640.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2610642.png)

![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)

![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2610650.png)